molecular formula C10H18O2 B100897 alpha-Hexyl-gamma-butyrolactone CAS No. 18436-37-8

alpha-Hexyl-gamma-butyrolactone

Cat. No.: B100897
CAS No.: 18436-37-8
M. Wt: 170.25 g/mol
InChI Key: IBVDLVUXSDSVQF-UHFFFAOYSA-N
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Description

alpha-Hexyl-gamma-butyrolactone: is an organic compound with the molecular formula C10H18O2 . It is a derivative of gamma-butyrolactone, featuring a hexyl group attached to the alpha position of the lactone ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

Alpha-Hexyl-Gamma-Butyrolactone is a derivative of gamma-butyrolactone (GBL), which is known to interact with several targets. GBL is an endogenous compound made from gamma-aminobutyrate and is the precursor of gamma-hydroxybutyrate . It has been found to interact with O-GlcNAcase NagJ in Clostridium perfringens . .

Mode of Action

Gbl, its parent compound, acts as a prodrug for gamma-hydroxybutyric acid (ghb) in humans . GHB acts as a central nervous system depressant with effects similar to those of barbiturates

Biochemical Pathways

GBL, however, is recognized to be involved in the regulation of morphological development and secondary metabolism in actinomycete bacteria, especially in the genus of Streptomyces . The g-butyrolactones bind to receptors, many of which are involved in regulation of specific antibiotic biosynthesis clusters .

Pharmacokinetics

It can be analyzed by a reverse phase (rp) hplc method with simple conditions . This method is suitable for pharmacokinetics and can be used for isolation impurities in preparative separation .

Result of Action

Gbl, its parent compound, is known to have effects similar to those of barbiturates when it acts as a prodrug for ghb

Action Environment

Gbl, its parent compound, is a hygroscopic, colorless, water-miscible liquid with a weak, characteristic odor . It is soluble in CCl4, methanol, ethanol, acetone, benzene, and ethyl ether . These properties may influence its action and stability in different environments.

Biochemical Analysis

Biochemical Properties

Alpha-Hexyl-gamma-butyrolactone plays a significant role in biochemical reactions, particularly in the regulation of antibiotic production and morphological differentiation in certain bacterial species. It interacts with specific enzymes and proteins, such as receptor proteins in Streptomyces species. These interactions are crucial for the regulation of secondary metabolite production, including antibiotics. The nature of these interactions involves the binding of this compound to receptor proteins, which in turn modulates the expression of genes involved in antibiotic biosynthesis .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. In bacterial cells, it influences cell function by regulating cell signaling pathways and gene expression. For instance, in Streptomyces species, this compound binds to receptor proteins, leading to the activation or repression of genes involved in antibiotic production and morphological differentiation. This compound also affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific receptor proteins. These receptor proteins, often acting as repressors, bind to this compound, which prevents them from binding to DNA targets. This binding interaction induces the expression of target genes, leading to the production of secondary metabolites such as antibiotics. Additionally, this compound may inhibit or activate enzymes involved in various biochemical pathways, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on gene expression and metabolic pathways, although the extent of these effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as the regulation of metabolic pathways and the production of secondary metabolites. At high doses, this compound may cause toxic or adverse effects, including disruptions in cellular function and metabolic imbalances. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the production of secondary metabolites in bacterial species. It interacts with enzymes and cofactors that are essential for the biosynthesis of antibiotics and other bioactive compounds. The presence of this compound can influence metabolic flux and alter metabolite levels, thereby affecting the overall metabolic profile of the cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells or tissues. The transport and distribution of this compound are crucial for its biological activity, as they determine the compound’s availability and concentration at the site of action .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall efficacy in regulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Hexyl-gamma-butyrolactone typically involves the lactonization of appropriate precursors. One common method is the gold-catalyzed allylic functionalization, which has been found to be efficient for the preparation of gamma-butyrolactone derivatives . Another method involves the reaction of gamma-butyrolactone with hexyl halides under basic conditions to introduce the hexyl group at the alpha position .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of environmentally friendly and efficient catalysts is often emphasized to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions: alpha-Hexyl-gamma-butyrolactone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: alpha-Hexyl-gamma-butyrolactone is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The hexyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it valuable for specific applications .

Properties

IUPAC Name

3-hexyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-9-7-8-12-10(9)11/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVDLVUXSDSVQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047437
Record name alpha-Hexyl-gamma-butyrolactone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18436-37-8
Record name 3-Hexyldihydro-2(3H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18436-37-8
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Record name alpha-Hexyl-gamma-butyrolactone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Furanone, 3-hexyldihydro-
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Record name alpha-Hexyl-gamma-butyrolactone
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Record name 3-hexyldihydrofuran-2(3H)-one
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Record name .ALPHA.-HEXYL-.GAMMA.-BUTYROLACTONE
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Synthesis routes and methods

Procedure details

A stock solution was prepared by heating at 115° C. 500 milliliters of acetic acid, 150 grams of potassium acetate, and 245 grams of manganous acetate tetrahydrate, Mn(OCOCH3)2.4H2O. A 50-milliliter aliquot of the stock solution was added to 2 milliliters of a 0.312 molar solution of tertiary butyl hydroperoxide in acetic acid. The solution also contained 400 microliters of octene-1. After heating, a hexyl gamma-butyrolactone was obtained with a 65% yield based on the tertiary butyl hydroperoxide.
Name
potassium acetate
Quantity
150 g
Type
reactant
Reaction Step One
[Compound]
Name
manganous acetate tetrahydrate
Quantity
245 g
Type
reactant
Reaction Step Two
[Compound]
Name
Mn(OCOCH3)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
400 μL
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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